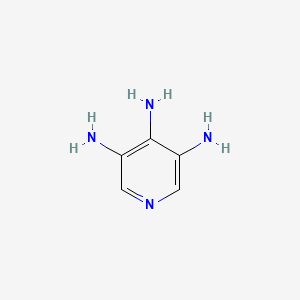![molecular formula C23H26N2O4 B2875728 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide CAS No. 851404-31-4](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide” is a synthetic compound . It has gained significant attention in the scientific community for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound is a complex process that involves multiple steps . The exact details of the synthesis process are usually found in the scientific literature .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula . The structure can be analyzed using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . They can be studied using various analytical techniques, and the results are often published in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various experimental techniques . These properties include its molecular weight, solubility, melting point, and others .Applications De Recherche Scientifique
Analytical Chemistry
Lastly, the compound could be used as a standard or reagent in analytical chemistry techniques. Its well-defined structure allows for its use in the calibration of instruments or as a reactant in chemical assays to determine the presence of other substances.
Each of these fields offers a unique perspective on the applications of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide , highlighting the compound’s versatility and potential in scientific research. The information provided is based on the general properties and applications of quinoline derivatives, as specific data on this compound is limited . Further research and experimentation would be necessary to fully understand and utilize this compound’s capabilities in these areas.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine. This intermediate is then reacted with 4-phenylbutyryl chloride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbutyryl chloride", "DMF", "Et3N", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 equiv) and 2-aminoethylphenol (1.2 equiv) in DMF and add Et3N (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into DCM and wash with NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine.", "Step 3: Dissolve the intermediate in DCM and add 4-phenylbutyryl chloride (1.2 equiv) and Et3N (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into NaHCO3 solution and extract with DCM. Wash the organic layer with brine and dry over Na2SO4. Concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide." ] } | |
Numéro CAS |
851404-31-4 |
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.471 |
Nom IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H26N2O4/c1-28-19-11-12-20(29-2)22-18(19)15-17(23(27)25-22)13-14-24-21(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
RSMBKWGFOFAKIQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCCC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2875645.png)
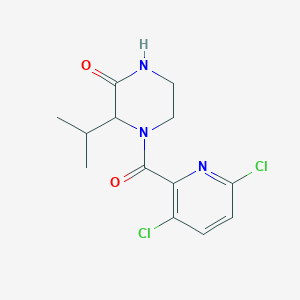

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)
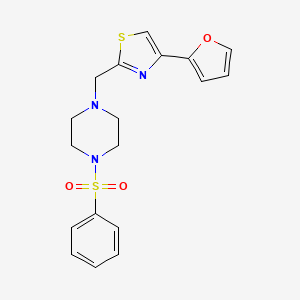

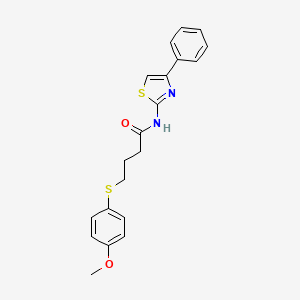

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
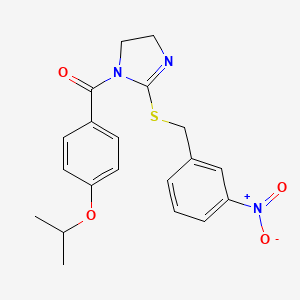
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
